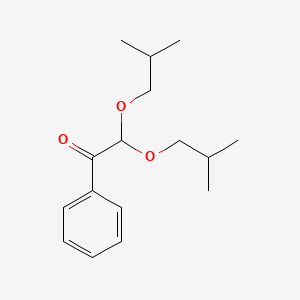
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one is an organic compound belonging to the class of benzene and substituted derivatives It is characterized by its aromatic structure, which includes a benzene ring substituted with two 2-methylpropoxy groups and a phenylethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one typically involves the reaction of phenylacetaldehyde with isobutyl alcohol in the presence of an acid catalyst. The reaction proceeds through an acetal formation mechanism, where the aldehyde group of phenylacetaldehyde reacts with the hydroxyl groups of isobutyl alcohol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,2-Bis(2-methylpropoxy)ethylbenzene
- Phenylacetaldehyde diisobutyl acetal
- 1,1-Diisobutoxy-2-phenylethane
Uniqueness
2,2-Bis(2-methylpropoxy)-1-phenylethan-1-one is unique due to its specific substitution pattern and the presence of both aromatic and aliphatic functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
属性
CAS 编号 |
81427-76-1 |
|---|---|
分子式 |
C16H24O3 |
分子量 |
264.36 g/mol |
IUPAC 名称 |
2,2-bis(2-methylpropoxy)-1-phenylethanone |
InChI |
InChI=1S/C16H24O3/c1-12(2)10-18-16(19-11-13(3)4)15(17)14-8-6-5-7-9-14/h5-9,12-13,16H,10-11H2,1-4H3 |
InChI 键 |
MYSHGHMCHQBAHA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)COC(C(=O)C1=CC=CC=C1)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)

![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)
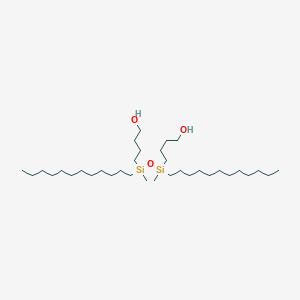
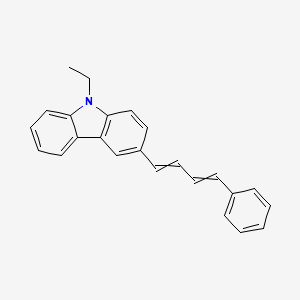
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
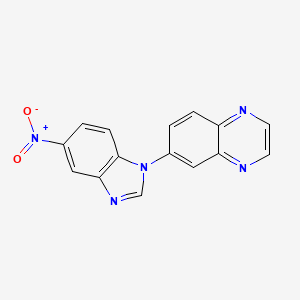
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)
![5,7,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14411080.png)
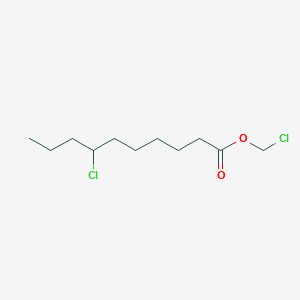
![N-[4-(Diethylamino)phenyl]-L-leucinamide](/img/structure/B14411092.png)
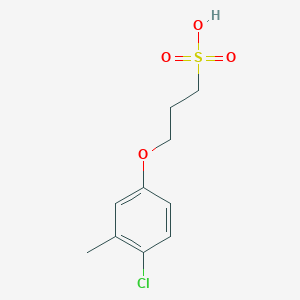
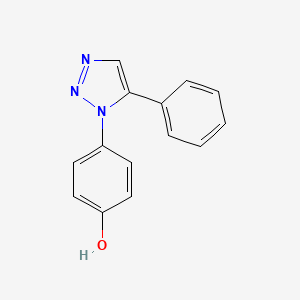
![4-[3-(4-Methoxyphenyl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14411139.png)
